BenchChemオンラインストアへようこそ!

(S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Asymmetric Synthesis Process Chemistry Chiral Resolution

This (S)-enantiomerically pure tetrahydroisoquinoline is the designated late-stage intermediate for Tenapanor (Ibsrela/Xphozah) API synthesis. Only the (S)-isomer yields correct diastereomers; racemic or (R)-isomer leads to out-of-spec impurities. Procure with verified ≥99% enantiomeric excess and ≥98% chromatographic purity to ensure process robustness and minimize API purification burden. Suitable for cGMP production and generic development.

Molecular Formula C16H14BrCl2N
Molecular Weight 371.1 g/mol
Cat. No. B3111965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC16H14BrCl2N
Molecular Weight371.1 g/mol
Structural Identifiers
SMILESCN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H14BrCl2N/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h2-7,14H,8-9H2,1H3/t14-/m0/s1
InChIKeyLJCWTVCXFOSCRP-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline as a Chiral Tenapanor Intermediate


(S)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1870821-29-6) is an enantiomerically pure chiral ligand and a critical pharmaceutical intermediate in the multi-step synthesis of Tenapanor, a first-in-class, minimally systemic inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) approved for treating irritable bowel syndrome with constipation (IBS-C) and hyperphosphatemia in chronic kidney disease (CKD) [1][2]. The compound features a tetrahydroisoquinoline core with specific bromophenyl and dichloro substitutions, and its defined (S)-stereochemistry at the 4-position is essential for the downstream construction of the active pharmaceutical ingredient's (API) complex dimeric structure [1][3].

Procurement Risks of (S)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline: Why Stereochemistry and Purity Are Non-Negotiable


Generic substitution of this intermediate is not feasible due to the strict stereochemical and purity requirements of the Tenapanor synthetic pathway. The (S)-enantiomer is specifically required for the formation of the correct diastereomer in subsequent coupling steps, as the use of the (R)-enantiomer or racemic mixtures leads to the formation of undesired diastereomers that are difficult to separate and result in out-of-specification impurities in the final API [1]. Furthermore, the compound's role as a late-stage intermediate means that even minor impurities can propagate through the synthesis, impacting the yield and purity of the final drug substance. Therefore, procurement must be based on verified enantiomeric excess and chromatographic purity, not simply chemical identity .

Quantitative Differentiation Guide for (S)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline


Enantiomeric Purity: Impact of (S)- vs. (R)-Isomer on Downstream Diastereomer Formation in Tenapanor Synthesis

The (S)-configuration of the target compound is critical for the stereochemical outcome of the subsequent coupling reaction to form Tenapanor. The patent literature explicitly describes the use of the (S)-enantiomer to yield the desired diastereomer. In contrast, the (R)-enantiomer (CAS 2200552-24-3) would lead to the formation of a different, undesired diastereomer, which constitutes a process impurity that must be controlled [1][2]. This stereochemical requirement is absolute and not interchangeable.

Asymmetric Synthesis Process Chemistry Chiral Resolution

NHE3 Inhibitory Potency: The Intermediate's Own Biological Activity Compared to the Parent Drug Tenapanor

While the primary value of the target compound is as an intermediate, it also exhibits measurable inhibitory activity against the human NHE3 transporter. It shows an IC50 of 90 nM in a FLIPR assay using LAP1 cells expressing human NHE3 [1]. This is approximately 18-fold less potent than the final drug Tenapanor, which has a reported IC50 of 5 nM against human NHE3 [2]. This potency difference confirms that the compound is not a suitable substitute for the drug itself in biological assays, reinforcing its specific role as a synthetic intermediate.

NHE3 Inhibition Target Engagement Drug Discovery

Purity Specifications: Vendor-Dependent Variability and Its Impact on Subsequent Reaction Yield

Commercial sources report varying purity levels for this compound, typically ranging from 95% to 99.65% as determined by HPLC . In a multi-step synthesis, even a 1% difference in intermediate purity can have a compounding effect, potentially reducing the overall yield of the final API by more than 5% after several steps. For instance, a batch of the compound with 95% purity contains 5% of unknown impurities, which can act as chain terminators or lead to side reactions, whereas a 99.65% pure batch minimizes these variables, ensuring higher process robustness and reproducibility .

Analytical Chemistry Quality Control Process Optimization

Structural Determinants of Activity: Comparison of Bromophenyl Positional Isomers

The position of the bromine atom on the phenyl ring is a key structural determinant. The target compound features a 3-bromophenyl substituent. Its positional isomer, 4-(4-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 543734-54-9), is a known Tenapanor impurity [1]. This subtle change in substitution pattern alters the compound's chemical and biological properties, leading to a different impurity profile in the final API. The 3-bromo isomer is the specifically required intermediate for the patented Tenapanor synthesis, and using the 4-bromo isomer would constitute a major process deviation [2].

Structure-Activity Relationship Medicinal Chemistry Process Chemistry

Physical Form and Stability: Comparison of Free Base vs. Hydrochloride Salt

The target compound is available as a free base (CAS 1870821-29-6) and a hydrochloride salt (CAS 543739-81-7). The free base has a molecular weight of 371.1 g/mol and is reported as a light yellow to off-white solid [1]. The hydrochloride salt has a higher molecular weight of 407.56 g/mol . The choice between these forms affects the stoichiometry of the subsequent reaction, as the hydrochloride salt requires an additional base to liberate the free amine. While the free base is typically used in the patented Tenapanor synthesis, the salt form may offer advantages in terms of long-term storage stability and ease of handling, though no direct comparative stability data is available from primary literature [1].

Preformulation Process Chemistry Solid-State Chemistry

Validated Application Scenarios for Procuring (S)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline


Scenario 1: GMP Manufacturing of Tenapanor API

This compound is the designated intermediate for the synthesis of Tenapanor according to the patented route [1]. It is procured in large quantities (>1 kg) by CMOs and pharmaceutical companies engaged in the commercial production of Tenapanor dihydrochloride. The procurement specification strictly requires the (S)-enantiomer with a purity of ≥99% to ensure process robustness and to minimize the purification burden of the final API [1].

Scenario 2: Process Development and Optimization for Generic Tenapanor

Research teams developing generic versions of Tenapanor procure this intermediate in smaller quantities (grams to 100s of grams) to study and optimize the final coupling and deprotection steps. The goal is to develop a non-infringing or improved process. In this scenario, the compound is often used as a reference standard to identify and quantify process-related impurities, including the (R)-enantiomer and positional isomers [1].

Scenario 3: Pharmacological Research on NHE3-Related Pathways

While Tenapanor is the primary tool for NHE3 inhibition studies, this intermediate can be procured as a structurally related negative control or for exploring the SAR of the tetrahydroisoquinoline pharmacophore. Its moderate NHE3 inhibitory activity (IC50 = 90 nM) [2] makes it a useful comparator in assays to validate that the full dimeric structure of Tenapanor is required for the observed high potency (IC50 = 5 nM) and functional effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.